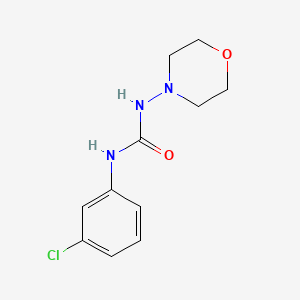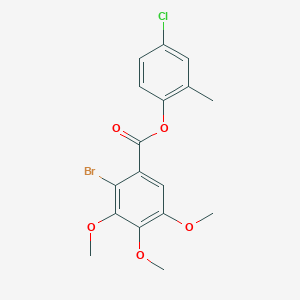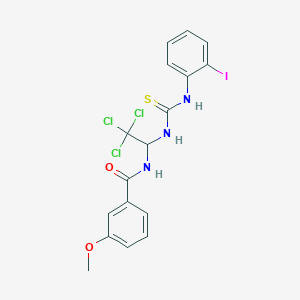
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is a synthetic organic compound derived from cinnamic acid. It is characterized by the presence of three methoxy groups attached to the phenyl ring and a dimethylamino group attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- can be synthesized through a condensation reaction between 3,4,5-trimethoxycinnamic acid and N,N-dimethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of cinnamamide derivatives can be optimized using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and purity . Enzymatic catalysis using lipase enzymes has also been explored for the green synthesis of cinnamamide derivatives, offering an environmentally friendly alternative to traditional chemical methods .
化学反応の分析
Types of Reactions
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted cinnamamide derivatives with various functional groups.
科学的研究の応用
作用機序
The biological activity of cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is attributed to its ability to interact with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in blood sugar levels. Additionally, it has been found to interact with cellular membranes, disrupting their integrity and leading to cell death in cancer cells .
類似化合物との比較
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- can be compared to other cinnamamide derivatives, such as:
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxythio-: Similar structure but with a thio group instead of a methoxy group.
Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-α-glucosidase inhibitors: These compounds have been shown to have similar inhibitory activity against α-glucosidase.
The uniqueness of cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamamide derivatives.
特性
CAS番号 |
4769-33-9 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-15(2)13(16)7-6-10-8-11(17-3)14(19-5)12(9-10)18-4/h6-9H,1-5H3/b7-6+ |
InChIキー |
HVDIPUNIYZGAKE-VOTSOKGWSA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CN(C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)

![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)



